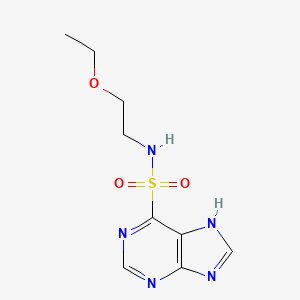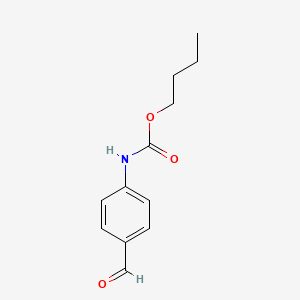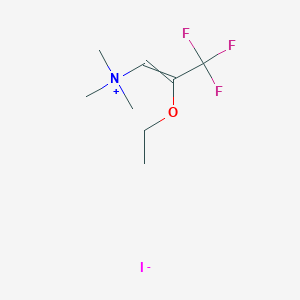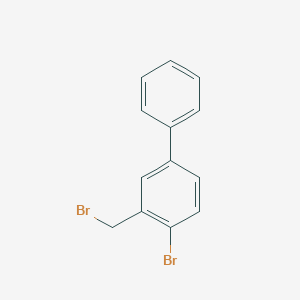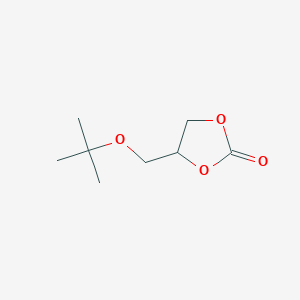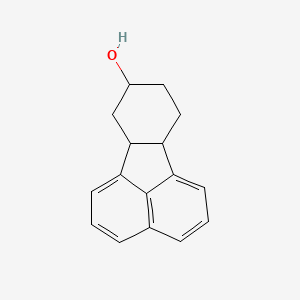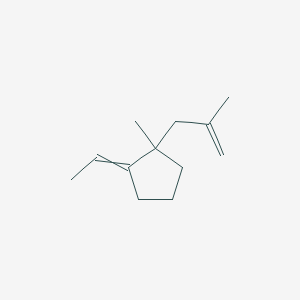
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes an ethylidene group, a methyl group, and a 2-methylprop-2-en-1-yl group attached to a cyclopentane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane can be achieved through various organic reactions. One common method involves the alkylation of cyclopentane derivatives with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentane ring, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity, leading to higher yields of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) can convert the compound to saturated hydrocarbons.
Substitution: Halogenation reactions with reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with metal catalysts such as palladium or platinum.
Substitution: Halogens like Br2 or Cl2, often in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentane derivatives.
Applications De Recherche Scientifique
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
2-Methylprop-2-en-1-ol: An alcohol with a similar alkyl group.
2-Methyl-2-propen-1-ol: Another alcohol with a similar structure.
Uniqueness
2-Ethylidene-1-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
83467-72-5 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
2-ethylidene-1-methyl-1-(2-methylprop-2-enyl)cyclopentane |
InChI |
InChI=1S/C12H20/c1-5-11-7-6-8-12(11,4)9-10(2)3/h5H,2,6-9H2,1,3-4H3 |
Clé InChI |
CHYXFZNEEKLMQI-UHFFFAOYSA-N |
SMILES canonique |
CC=C1CCCC1(C)CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


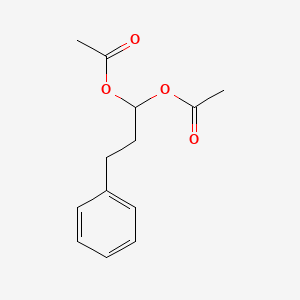
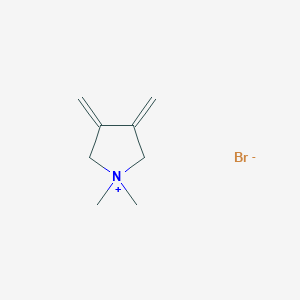
![Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14418097.png)
![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)
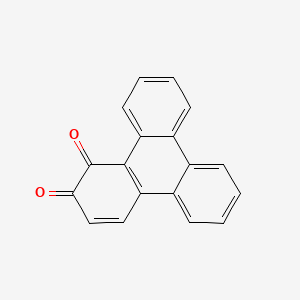
![2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14418104.png)
